![molecular formula C22H24N2O2 B14729800 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol CAS No. 6342-13-8](/img/structure/B14729800.png)
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is an organic compound with the molecular formula C22H24N2O2 It contains two benzylamino groups attached to a benzene ring, which also has two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benzene-1,4-diol (hydroquinone).
Benzylation: The hydroxyl groups of hydroquinone are protected, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Aminomethylation: The benzylated intermediate undergoes aminomethylation using formaldehyde and benzylamine under acidic conditions to introduce the benzylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl chloride in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The hydroxyl groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diol (Hydroquinone): Lacks the benzylamino groups.
2,5-Diaminotoluene: Contains amino groups instead of benzylamino groups.
N,N’-Bis(benzyl)ethylenediamine: Contains a different backbone structure.
Uniqueness
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is unique due to the presence of both benzylamino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6342-13-8 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-bis[(benzylamino)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H24N2O2/c25-21-12-20(16-24-14-18-9-5-2-6-10-18)22(26)11-19(21)15-23-13-17-7-3-1-4-8-17/h1-12,23-26H,13-16H2 |
InChI Key |
AZVNFJXPILGXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=C(C=C2O)CNCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


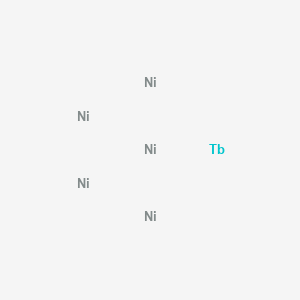

![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
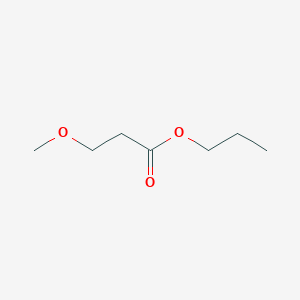
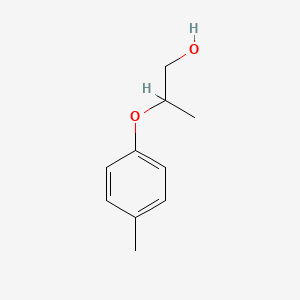

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
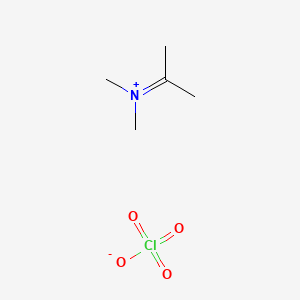
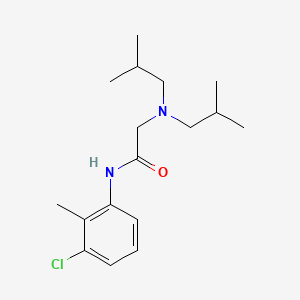
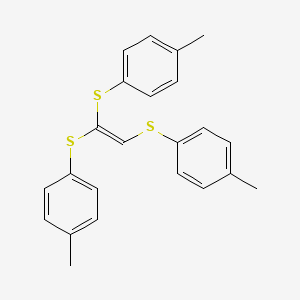

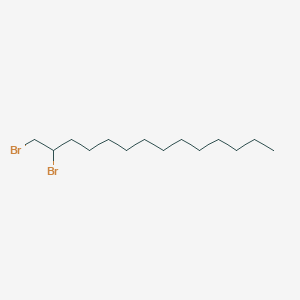
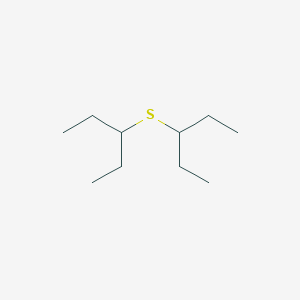
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
